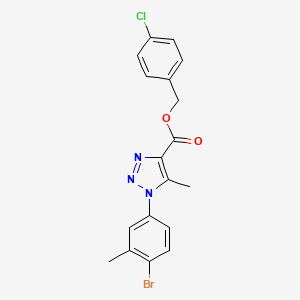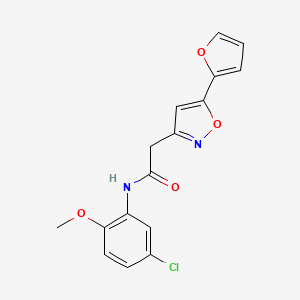![molecular formula C20H17NO2S B2385447 [(Z)-[(3,4-diméthylphényl)-phénylméthylidène]amino] thiophène-2-carboxylate CAS No. 1025576-93-5](/img/structure/B2385447.png)
[(Z)-[(3,4-diméthylphényl)-phénylméthylidène]amino] thiophène-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(Z)-[(3,4-Dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate” is a chemical compound with the molecular formula C20H17NO2S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene-based analogs have been synthesized by a growing number of scientists as a potential class of biologically active compounds . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of “[(Z)-[(3,4-Dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate” can be represented by the InChI string: InChI=1S/C20H17NO2S/c1-14-10-11-17(13-15(14)2)19(16-7-4-3-5-8-16)21-23-20(22)18-9-6-12-24-18/h3-13H,1-2H3/b21-19-1 .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. They are used in the synthesis of a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . The reactivity of enaminones, which are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds, is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mécanisme D'action
The mechanism of action of [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate is not fully understood. However, studies have shown that the compound can interact with various biological targets, including enzymes and receptors. The compound's interaction with these targets can result in changes in biochemical and physiological processes, leading to the observed effects.
Biochemical and Physiological Effects:
Studies have shown that [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate can have various biochemical and physiological effects. One of the significant effects is the compound's ability to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. The inhibition of these enzymes can lead to increased levels of acetylcholine, resulting in improved cognitive function. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its chemical properties make it an attractive candidate for use in various experiments. However, the compound's limitations include its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate. One of the significant directions is to explore the compound's potential applications in the field of organic electronics further. Additionally, studies can focus on the compound's interaction with various biological targets to gain a better understanding of its mechanism of action. Other future directions include exploring the compound's potential as a drug candidate for various diseases and investigating its potential use in catalysis and other chemical reactions.
Conclusion:
[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate is a chemical compound with significant potential for various applications in science. The compound's unique electronic properties make it an attractive candidate for use in organic electronics, while its interaction with various biological targets makes it a potential drug candidate. Further research is necessary to explore the compound's potential fully and uncover its mechanism of action.
Méthodes De Synthèse
The synthesis of [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate can be achieved through a variety of methods. One of the commonly used methods is the reaction between 3,4-dimethylbenzaldehyde and thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.
Applications De Recherche Scientifique
Chimie médicinale
Les dérivés du thiophène ont suscité un immense intérêt en chimie médicinale en raison de leurs propriétés thérapeutiques diverses. Les chercheurs ont exploré leur potentiel en tant que molécules de tête pour la découverte de médicaments. Parmi les applications notables, on peut citer :
- Agents anti-inflammatoires : Les thiophènes présentent une activité anti-inflammatoire, ce qui en fait des candidats précieux pour la gestion des affections inflammatoires .
Synthèse de nouvelles entités
Les chercheurs synthétisent continuellement de nouveaux dérivés du thiophène pour explorer des activités thérapeutiques plus larges. En modifiant l’échafaudage du thiophène, ils visent à créer des prototypes pharmacologiques plus efficaces .
Applications industrielles
Plusieurs médicaments commercialisés contiennent le noyau thiophène, ce qui souligne sa pertinence dans l’industrie. Des exemples incluent la tipépidine, les bromures de tiquizium, le bromure de timépidium, le dorzolamide, le tioconazole, le citizolam, le nitrate de sertaconazole et la benocyclidine .
Stratégies récentes
Les scientifiques ont mis en œuvre diverses stratégies pour synthétiser des dérivés du thiophène. Ces analogues sont prometteurs en tant que composés biologiquement actifs, stimulant la recherche en développement de médicaments et dans d’autres domaines .
Propriétés antimicrobiennes
Les dérivés du thiophène ont été étudiés pour leur activité antimicrobienne. Par exemple, des dérivés d’éthyl-2-(benzylidèneamino)-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxylate ont été synthétisés et caractérisés .
En résumé, le [(Z)-[(3,4-diméthylphényl)-phénylméthylidène]amino] thiophène-2-carboxylate est un composé polyvalent dont les applications s’étendent à la médecine, à la science des matériaux et à l’industrie. Ses caractéristiques structurales uniques en font un élément de construction précieux pour la découverte de médicaments et au-delà. 🌟
Propriétés
IUPAC Name |
[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-14-10-11-17(13-15(14)2)19(16-7-4-3-5-8-16)21-23-20(22)18-9-6-12-24-18/h3-13H,1-2H3/b21-19- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIDLHNQUJKUQO-VZCXRCSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CS2)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N\OC(=O)C2=CC=CS2)/C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-(3,4-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2385373.png)
![2-Methoxy-4-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2385374.png)
![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2385376.png)
![1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B2385378.png)



![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2385383.png)
![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]prop-2-enamide](/img/structure/B2385385.png)

